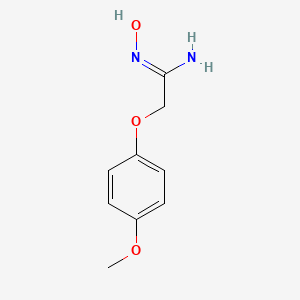

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

CAS No.: 685542-25-0

Cat. No.: VC4012956

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685542-25-0 |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide |

| Standard InChI | InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |

| Standard InChI Key | MOUWIXXWWAOTFJ-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)OC/C(=N/O)/N |

| SMILES | COC1=CC=C(C=C1)OCC(=NO)N |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=NO)N |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . Its IUPAC name, N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide, reflects three critical components:

-

A hydroxyimino group (-NOH) at position 1, which confers redox activity and metal-chelating potential.

-

A 4-methoxyphenoxy ether substituent at position 2, contributing to lipophilicity and aromatic interactions.

-

An ethylamine backbone, providing basicity and reactivity in nucleophilic substitutions .

The SMILES notation (COC1=CC=C(C=C1)OCC(=NO)N) and InChIKey (MOUWIXXWWAOTFJ-UHFFFAOYSA-N) uniquely define its stereochemical configuration .

Synthesis and Manufacturing

Reported Synthetic Routes

The compound is synthesized via a multi-step protocol, as inferred from analogous methodologies :

-

Condensation: Reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride to form the hydroxyimino intermediate.

-

Etherification: Alkylation of the intermediate with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃).

-

Purification: Chromatographic separation to isolate the target compound.

A patent (WO2015159170A2) describing the synthesis of structurally related 1-(4-methoxyphenyl)ethylamine highlights the use of molecular sieves and Adam’s catalyst (PtO₂) for imine reduction, suggesting potential parallels in optimizing yield and enantiomeric purity .

Challenges in Scalability

Key limitations include:

-

Low optical purity (≤57%) in early-stage syntheses, necessitating enzymatic resolution or asymmetric hydroboration .

-

Solvent dependency: Benzene, a toxic solvent used in early methods, requires substitution with greener alternatives like toluene or ethyl acetate .

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Decomposes above 200°C, as extrapolated from similar aryloxyethylamines.

-

pH sensitivity: The hydroxyimino group protonates at acidic pH (predicted pKa ~4.5), altering solubility and reactivity .

Solubility and Partitioning

| Property | Value/Description |

|---|---|

| Water solubility | Low (estimated <1 mg/mL at 25°C) |

| logP (octanol/water) | 1.8 (calculated via XLogP3) |

| Melting point | Not reported |

Future Research Priorities

-

Synthetic optimization: Develop enantioselective routes using biocatalysts (e.g., lipases) or chiral auxiliaries.

-

Spectroscopic characterization: Obtain NMR, IR, and X-ray crystallography data to validate computational models.

-

Biological profiling: Screen for antimicrobial, anticancer, or neuroprotective activity in in vitro assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume